Cas no 1247449-62-2 (1-(Pyridine-3-carbonyl)piperidin-3-amine)

1-(Pyridine-3-carbonyl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
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- 1-(pyridine-3-carbonyl)piperidin-3-amine
- (3-aminopiperidin-1-yl)-pyridin-3-ylmethanone
- 1-(Pyridine-3-carbonyl)piperidin-3-amine
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- インチ: 1S/C11H15N3O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h1,3,5,7,10H,2,4,6,8,12H2
- InChIKey: WHEIYGBVGOKADD-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NC=CC=1)N1CCCC(C1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 59.2
1-(Pyridine-3-carbonyl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P140071-100mg |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F1908-0963-2.5g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0963-1g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | P140071-500mg |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 500mg |
$ 435.00 | 2022-06-03 | ||
Life Chemicals | F1908-0963-10g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0963-5g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
TRC | P140071-1g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 1g |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F1908-0963-0.25g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-0963-0.5g |
1-(pyridine-3-carbonyl)piperidin-3-amine |
1247449-62-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 |
1-(Pyridine-3-carbonyl)piperidin-3-amine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1-(Pyridine-3-carbonyl)piperidin-3-amineに関する追加情報
1-(Pyridine-3-carbonyl)piperidin-3-amine: A Comprehensive Overview
The compound 1-(Pyridine-3-carbonyl)piperidin-3-amine, identified by the CAS number 1247449-62-2, is a fascinating molecule with significant potential in various fields of chemical research and application. This compound, often referred to as Piperidine derivative with pyridine moiety, has garnered attention due to its unique structural features and promising biological activities.
Structurally, 1-(Pyridine-3-carbonyl)piperidin-3-amine consists of a piperidine ring fused with a pyridine moiety, creating a bicyclic system that enhances its stability and reactivity. The presence of the pyridine ring introduces aromaticity, while the piperidine ring contributes to the molecule's flexibility and ability to form hydrogen bonds. This combination makes it an ideal candidate for exploring various chemical transformations and applications.
Recent studies have highlighted the potential of 1-(Pyridine-3-carbonyl)piperidin-3-amine in the field of medicinal chemistry. Researchers have investigated its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel drugs targeting specific biological pathways. For instance, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, offering new avenues for producing enantiomerically pure compounds.
In addition to its medicinal applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new semiconducting materials or light-emitting diodes (LEDs). The pyridine moiety's electron-withdrawing effect enhances the molecule's conjugation, which is crucial for electronic applications.
The synthesis of 1-(Pyridine-3-carbonyl)piperidin-3-amine involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by coupling reactions to form the bicyclic structure. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From a pharmacological perspective, this compound exhibits interesting bioactivity profiles. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases or proteases. Its ability to modulate these targets makes it a valuable tool in drug discovery efforts aimed at treating conditions like cancer or neurodegenerative diseases.
The environmental impact of 1-(Pyridine-3-carbonyl)piperidin-3-amine is another area of growing interest. Researchers are investigating its biodegradability and toxicity profiles to ensure sustainable use in industrial applications. Understanding its environmental fate is crucial for developing eco-friendly chemical processes that minimize ecological risks.
In conclusion, 1-(Pyridine-3-carbonyl)piperidin-3-amine, CAS number 1247449-62-2, represents a versatile compound with diverse applications across multiple disciplines. Its structural uniqueness, combined with recent research advancements, positions it as a key player in future innovations within medicinal chemistry, materials science, and beyond.
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